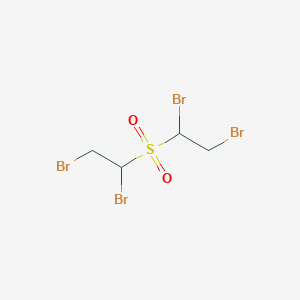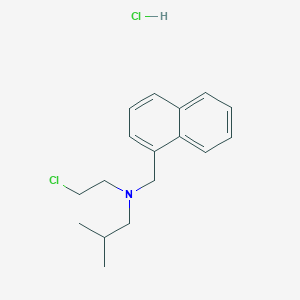
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: , also known by its chemical formula C23H19ClN4O3 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-(2-chlorobenzylidene)hydrazinecarbothioamide . Subsequent cyclization of this intermediate yields the target compound.
Reaction Conditions::- Cyclization occurs under acidic conditions (e.g., using hydrochloric acid) at an elevated temperature.
2-Chlorobenzaldehyde: reacts with in a solvent (such as ethanol or methanol) under reflux conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and safety is crucial in large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituents on the triazole ring can be modified through substitution reactions.
Reduction: Reduction of the azo bond or other functional groups is possible.
Oxidation: Oxidizing agents like or .
Substitution: Various nucleophiles (e.g., , , or ).
Reduction: Reducing agents such as or .
Major Products:: The specific products depend on reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry::
Bioconjugation: The compound’s thiol group allows for bioconjugation to biomolecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Anticancer Properties: Research suggests potential anticancer activity due to its interaction with cellular targets.
Antimicrobial Activity: Investigations into its antibacterial and antifungal effects are ongoing.
Dye Synthesis: The compound’s chromophoric properties make it useful in dye synthesis.
Material Science: It may find applications in materials like sensors or coatings.
Mechanism of Action
The exact mechanism remains an active area of study. It likely involves interactions with cellular proteins, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While 4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique, similar compounds include:
- Other triazole derivatives with varying substituents .
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide: .
Properties
Molecular Formula |
C15H10Cl2N4S |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(2-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-7-5-10(6-8-12)14-19-20-15(22)21(14)18-9-11-3-1-2-4-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
UPKZPSWHNGTULU-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)


